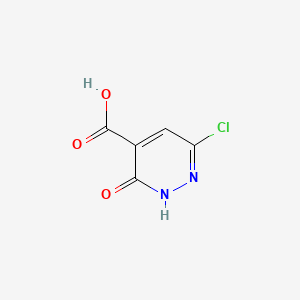

6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-1-2(5(10)11)4(9)8-7-3/h1H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXNWFSTAHULTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198722 | |

| Record name | 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50681-26-0 | |

| Record name | 6-Chloro-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50681-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050681260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50681-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-3-hydroxypyridazine-4-carboxylic acid CAS 50681-26-0

An In-depth Technical Guide to 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (CAS 50681-26-0): A Core Building Block in Modern Drug Discovery

Introduction

6-Chloro-3-hydroxypyridazine-4-carboxylic acid, registered under CAS number 50681-26-0, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its structural architecture, featuring a pyridazine core embellished with a chloro, a hydroxyl (existing in tautomeric equilibrium with a ketone), and a carboxylic acid group, renders it a versatile and valuable building block. While not a therapeutic agent itself, its true value lies in its role as a key intermediate for the synthesis of complex, high-value molecules. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, and critical applications, particularly its emerging role as a scaffold in the development of targeted protein degraders and other novel therapeutics.

Physicochemical and Structural Properties

The molecule exists in a tautomeric equilibrium between the 3-hydroxy-pyridazine form and the 3-oxo-2,3-dihydropyridazine form. The latter, 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, is frequently the more stable and referenced tautomer. This equilibrium is a critical feature influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 50681-26-0 | [1][2] |

| Molecular Formula | C₅H₃ClN₂O₃ | [1] |

| Molecular Weight | 174.54 g/mol | [1] |

| Physical Form | Solid | [1] |

| Common Synonyms | 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | [3][4] |

| Purity (Typical) | ≥97% | [1] |

Synthesis and Commercial Availability

2.1 Commercial Availability

For the majority of research and development applications, 6-chloro-3-hydroxypyridazine-4-carboxylic acid is acquired via commercial chemical suppliers. Its availability as a catalog item underscores its utility and demand within the drug discovery sector[3]. This direct procurement route is the most efficient method for obtaining material for synthetic campaigns.

2.2 Plausible Synthetic Route

The proposed pathway begins with 3,6-dichloropyridazine, which undergoes a regioselective nucleophilic substitution with a cyanide source to install the precursor to the carboxylic acid. Subsequent controlled hydrolysis and chlorination steps would yield the target molecule. This hypothetical route leverages known transformations on the pyridazine core.

Caption: A plausible, multi-step synthetic route to the target compound.

Chemical Reactivity and Key Transformations

The synthetic value of this compound stems from the distinct reactivity of its three functional groups. This allows for sequential, controlled modifications, making it an ideal scaffold.

3.1 Amide Bond Formation: The Primary Application

The most critical reaction of this molecule is the formation of amides via its carboxylic acid moiety. This transformation is central to its use in drug discovery, enabling it to be linked to various amine-containing fragments, such as linkers, pharmacophores, or E3 ligase ligands.

As detailed in patent literature, this coupling is achieved using standard, modern peptide coupling reagents[3]. The carboxylic acid is activated in situ to form a highly reactive intermediate (e.g., an active ester with HATU or an acylisourea with a carbodiimide), which is then readily attacked by a primary or secondary amine to form a stable amide bond.

Experimental Protocol: General Amide Coupling

-

Dissolution: Dissolve 6-chloro-3-hydroxypyridazine-4-carboxylic acid (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., DMF, DCM, or THF).

-

Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.), to the mixture.

-

Coupling Agent Addition: Add the coupling reagent (e.g., HATU, HBTU, PyBOP, or T3P) (1.1-1.5 eq.) portion-wise at 0 °C or room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove the coupling byproducts and excess reagents. The crude product is then purified, typically by flash column chromatography or preparative HPLC, to yield the desired amide.

Caption: Core reaction: Amide coupling to form diverse carboxamides.

3.2 Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than the carboxylic acid. This reaction allows for the introduction of a second point of diversity. Treatment with strong nucleophiles (e.g., amines, thiols) at elevated temperatures can displace the chloride, forming a new carbon-nitrogen or carbon-sulfur bond. This dual reactivity makes the molecule a powerful scaffold for building complex, three-dimensional structures.

Applications in Drug Discovery

The unique combination of a rigid heterocyclic core and orthogonal functional handles makes this compound a prime candidate for library synthesis in medicinal chemistry.

4.1 A Core Building Block for Targeted Protein Degradation (TPD)

Targeted Protein Degradation is a revolutionary therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins[4]. PROTACs are bifunctional molecules composed of a ligand for the target protein ("warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them[6].

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is explicitly marketed as a "Protein Degrader Building Block". Its carboxylic acid provides a perfect attachment point for a linker, while the rigid pyridazine ring serves as a strong, predictable scaffold to orient the two ends of the final PROTAC molecule.

Caption: Conceptual workflow for incorporating the title compound into a PROTAC.

4.2 Scaffold for Kinase and Other Enzyme Inhibitors

The pyridazine and related pyridazinone rings are common structural motifs in kinase inhibitors. The rigid ring system can effectively position substituents to interact with the hinge region and other key residues within an enzyme's active site. The ability to easily generate a library of amides from this core allows for rapid structure-activity relationship (SAR) exploration, making it a valuable tool in the discovery of novel enzyme inhibitors for oncology and inflammatory diseases[3].

Safety and Handling

As with any laboratory chemical, 6-chloro-3-hydroxypyridazine-4-carboxylic acid should be handled with appropriate care.

-

GHS Hazards: It is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Handling Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

- [Link to Source 1] Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxyl

- WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer.

- US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

- (12) United States Patent - Stewart et al.

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.

- (12) Patent Application Publication (10) Pub. No.: US 2013/0178478 A1.

-

6-Chloro-3-hydroxypyridazine | CAS#:19064-67-6. Chemsrc. [Link]

-

3-氧代-6-氯-2,3-二氢哒嗪-4-甲酸. BIOFOUNT. [Link]

Sources

- 1. 6-Chloro-3-hydroxypyridazine | CAS#:19064-67-6 | Chemsrc [chemsrc.com]

- 2. biomall.in [biomall.in]

- 3. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

- 4. 50681-26-0|3-氧代-6-氯-2,3-二氢哒嗪-4-甲酸|6-Chloro-3-hydroxypyridazine-4-carboxylic acid|-范德生物科技公司 [bio-fount.com]

- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physicochemical properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic Acid

Abstract

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a chlorine atom on a pyridazine core—suggests a rich chemical reactivity and potential for diverse molecular interactions. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and detailed, field-proven experimental protocols for properties that require empirical validation. The methodologies are presented to ensure scientific integrity, enabling researchers to reliably characterize this molecule for applications in drug development and beyond.

Molecular Identity and Foundational Properties

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a substituted pyridazine, a class of diazines known for their unique electronic properties and applications in molecular recognition.[1] The foundational characteristics of this specific molecule are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50681-26-0 | [2][3] |

| Molecular Formula | C₅H₃ClN₂O₃ | [3][4] |

| Molecular Weight | 174.54 g/mol | [3][4] |

| Physical Form | Solid | [4][5] |

| Purity (Commercial) | Typically ≥97% | [4][6] |

| Synonyms | 6-chloro-3-hydroxy-4-pyridazinecarboxylic acid, 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | [7][8] |

| SMILES | O=C(C1=CC(Cl)=NN=C1O)O | |

| InChI Key | LIXNWFSTAHULTE-UHFFFAOYSA-N | [4] |

Critical Insight: Tautomerism

A key feature of this molecule is the potential for lactam-lactim tautomerism, arising from the hydroxyl group at the 3-position adjacent to a ring nitrogen. The molecule can exist in equilibrium between the "hydroxy" (lactim) form and the "oxo" (lactam) form, as indicated by its synonyms.[7][8] This equilibrium is critical as it influences the molecule's hydrogen bonding capabilities, planarity, and interaction with biological targets. The predominant tautomer can be influenced by the solvent environment and physical state (solid vs. solution). Spectroscopic analysis, particularly NMR and IR, is essential to probe this characteristic.

Caption: Lactam-lactim tautomerism of the core structure.

Solubility Profile: Assessment and Protocol

The solubility of a compound is fundamental to its utility in biological assays and formulation development. The presence of a polar carboxylic acid and a hydroxyl group suggests potential solubility in polar protic solvents and aqueous bases, while the chlorinated heterocyclic ring provides some lipophilic character.

Qualitative Solubility Expectations

-

Aqueous Media: Low solubility in neutral water is expected, but this should increase significantly in basic conditions (e.g., in sodium bicarbonate or sodium hydroxide solutions) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

-

Polar Organic Solvents: Likely soluble in solvents like DMSO, DMF, and methanol, which can engage in hydrogen bonding.

-

Nonpolar Organic Solvents: Poor solubility is expected in solvents like hexanes or diethyl ether.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from the well-established shake-flask method described by Higuchi and Connors, which remains the gold standard for determining equilibrium solubility.[9][10]

Objective: To determine the equilibrium solubility of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid in a given solvent system at a controlled temperature.

Materials:

-

Test compound

-

Selected solvents (e.g., deionized water, pH 7.4 phosphate buffer, DMSO)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that a solid phase remains in equilibrium with the solution at the end of the experiment.[9]

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For robust separation, centrifuge the samples at high speed.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.

-

Calculation: Back-calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or µM.

Acidity and pKa Determination

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group is the primary acidic center, though the hydroxyl/amide proton also has a pKa. The charge state influences solubility, membrane permeability, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa values by monitoring pH changes upon the addition of a titrant.[11][12]

Objective: To determine the pKa of the carboxylic acid functional group.

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel (beaker)

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)[12]

-

Nitrogen gas source

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water to create a solution of approximately 1 mM.[12] Gentle warming may be used to aid dissolution, followed by cooling to room temperature.[11]

-

System Setup: Place the solution in the reaction vessel with a magnetic stir bar. Immerse the pH electrode. Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of an acid.[12]

-

Initial Acidification: Add 0.1 M HCl to the solution to lower the pH to ~1.8-2.0, ensuring the carboxylic acid is fully protonated at the start of the titration.[12]

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[12]

-

Data Collection: Continue the titration until the pH reaches ~12, well past the expected equivalence point.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on this curve (the inflection point).

-

The pKa is determined from the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).[11] At the half-equivalence point (where exactly half of the acid has been neutralized), [A⁻] = [HA], and therefore, pH = pKa.[11]

-

Perform at least three replicate titrations to ensure data reliability.[12]

-

Caption: Ionization equilibrium of the carboxylic acid group.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid requires a suite of standard analytical techniques.[13]

Caption: Generalized workflow for synthesis and characterization.

Expected Spectral Characteristics

While detailed experimental spectra are not widely published, the following characteristics can be anticipated based on the molecular structure.[13]

-

¹H NMR: The spectrum is expected to show signals for the aromatic proton on the pyridazine ring. The protons of the carboxylic acid and hydroxyl/amide groups will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR: Signals corresponding to the five carbons of the heterocyclic ring and the carboxylic acid carbon would be present. The chemical shifts will be influenced by the electronegative chlorine and oxygen atoms.

-

Infrared (IR) Spectroscopy:

-

A broad absorption band for the O-H stretch of the carboxylic acid.

-

A strong C=O stretching vibration for the carboxylic acid.

-

If the lactam tautomer is present, a distinct amide C=O stretch and N-H stretching vibrations would be observed.

-

C=C and C=N stretching vibrations characteristic of the aromatic pyridazine ring.

-

A C-Cl stretching vibration.

-

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight (174.54 Da). A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak will be present, confirming the presence of a single chlorine atom.[13]

Conclusion

The physicochemical properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid are defined by the interplay of its acidic carboxylic group, the tautomeric hydroxyl/amide function, and the electronegative chlorine atom on the pyridazine scaffold. Its limited aqueous solubility at neutral pH, which can be modulated by pH changes, and its capacity for hydrogen bonding are critical considerations for its application in drug discovery and materials science. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine its solubility and pKa, ensuring reliable data for further development. The anticipated spectroscopic signatures serve as a benchmark for structural confirmation and purity assessment.

References

- BLD Pharm. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

- BenchChem. An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-4-methyl-6-phenylpyridazine.

- CymitQuimica. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

- Unknown. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

- Sigma-Aldrich. 6-Chloro-3-hydroxypyridazine.

- Creative Bioarray.

- Crysdot LLC. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

- Unknown.

- PubChem. 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

- Sigma-Aldrich. 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

- Selleck Chemicals. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, min 98%, 250 mg.

- Maccallini, C., et al. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- Fisher Scientific. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, 97% Purity.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Lund University Publications.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 50681-26-0|6-Chloro-3-hydroxypyridazine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid [cymitquimica.com]

- 5. 6-Chloro-3-hydroxypyridazine 19064-67-6 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | 50681-26-0 [sigmaaldrich.com]

- 8. PubChemLite - 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (C5H3ClN2O3) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. web.williams.edu [web.williams.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

A Multi-Platform Spectroscopic and Crystallographic Approach to the Structural Elucidation of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (Molecular Formula: C₅H₃ClN₂O₃)[1][2]. As a substituted pyridazine, this molecule represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[3][4] Unambiguous structural confirmation is a prerequisite for understanding its chemical reactivity, biological activity, and for ensuring intellectual property claims. This guide eschews a simplistic, linear protocol in favor of a holistic, multi-technique approach, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, advanced Nuclear Magnetic Resonance, and X-ray Crystallography are synergistically integrated to build an irrefutable structural assignment. We will delve into the causality behind experimental choices, the interpretation of complex data, and the self-validating nature of a well-designed elucidation workflow.

The Elucidation Strategy: A Logic-Driven Workflow

The structural elucidation of a novel compound is not a singular experiment but a logical progression of inquiries. Each technique provides a unique piece of the puzzle, and the strength of the final assignment lies in the congruence of all data points.[5][6][7] The process begins with foundational data (molecular formula) and progressively builds towards a detailed 3D architecture.

The core of our strategy is to answer a series of fundamental questions:

-

What is the molecular weight and elemental formula? (Mass Spectrometry)

-

What functional groups are present? (Infrared Spectroscopy)

-

How are the atoms connected? What is the carbon-hydrogen framework? (1D & 2D NMR Spectroscopy)

-

What is the definitive, unambiguous 3D structure in the solid state? (X-ray Crystallography)

Figure 1: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Core Objective: To determine the molecular weight and confirm the elemental composition, providing the fundamental molecular formula.

The initial and most critical step is to confirm the mass of the molecule. High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass measurements as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.

Expected Data & Interpretation:

-

Molecular Ion (M⁺): The expected monoisotopic mass is 173.9781 g/mol for the formula C₅H₃ClN₂O₃.

-

Isotopic Pattern: The presence of a single chlorine atom is definitively confirmed by the characteristic isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks: the molecular ion peak (M⁺) and an "M+2" peak, with a relative intensity ratio of approximately 3:1.[8][9][10] This signature is a powerful diagnostic tool that immediately validates the presence and number of chlorine atoms.

| m/z (calculated) | Ion | Interpretation |

| 173.98 | [M]⁺ (with ³⁵Cl) | Molecular ion peak, confirming the mass of the primary isotopologue. |

| 175.98 | [M+2]⁺ (with ³⁷Cl) | Isotope peak confirming the presence of one chlorine atom. Relative intensity should be ~32% of the [M]⁺ peak. |

| 129.0 | [M-COOH]⁺ | Potential fragment from the loss of the carboxylic acid group. |

| 139.0 | [M-Cl]⁺ | Potential fragment from the loss of the chlorine atom. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Run the analysis in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the molecular ion cluster. Verify the exact mass against the theoretical mass for C₅H₃ClN₂O₃ and confirm the ~3:1 intensity ratio of the M⁺ and M+2 peaks.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Core Objective: To identify the key functional groups present, which provides crucial constraints for the subsequent NMR analysis.

IR spectroscopy probes the vibrational modes of bonds within the molecule. While it does not provide connectivity information, it offers a rapid and definitive confirmation of the presence or absence of specific functional groups.

Expected Data & Interpretation: The structure contains a carboxylic acid, a hydroxyl group on the pyridazine ring, and the ring itself. A critical consideration is the potential for tautomerism between the 3-hydroxy-pyridazine form and the 3-oxo-2,3-dihydropyridazine (pyridazinone) form. The IR spectrum will reflect the predominant tautomer.[11][12][13]

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

| 3300-2500 (very broad) | O-H stretch | Characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. This broadness is a key indicator of strong intermolecular hydrogen bonding.[14] |

| ~3100 (broad) | N-H stretch | If the pyridazinone tautomer is present, an N-H stretch would be observed. This may be convoluted with the broad O-H band. |

| ~1715 (strong, sharp) | C=O stretch | Carboxylic acid carbonyl. |

| ~1660 (strong, sharp) | C=O stretch | Amide/Lactam carbonyl from the pyridazinone tautomer. The presence of two distinct carbonyl peaks would be strong evidence for this form.[4][15] |

| 1600-1450 | C=C / C=N stretch | Aromatic ring stretching vibrations.[3][16] |

| 800-600 | C-Cl stretch | Found in the fingerprint region, confirming the carbon-chlorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal.

-

Measurement: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Core Objective: To establish the precise connectivity of all atoms in the molecule, resolving the carbon-hydrogen framework and elucidating the predominant tautomeric form in solution.

NMR is the most powerful tool for structure elucidation in solution.[17][18] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to build the molecular structure piece by piece.

Tautomerism Consideration: The key structural question is whether the molecule exists as the hydroxy-pyridazine or the pyridazinone. The chemical shifts, particularly of the ring carbons, will be highly sensitive to the tautomeric state. The pyridazinone form is often predominant for such systems.

¹H NMR Spectroscopy

-

Expected Signals:

-

~8.0-8.5 ppm (1H, singlet): A single proton on the pyridazine ring. Its isolation (no adjacent protons) results in a singlet.

-

>13.0 ppm (1H, very broad singlet): The highly deshielded carboxylic acid proton.

-

~11-12 ppm (1H, broad singlet): The N-H proton of the pyridazinone tautomer. This peak will be exchangeable with D₂O.[15]

-

¹³C NMR Spectroscopy

-

Expected Signals (5 total):

-

~165 ppm: Carboxylic acid carbonyl carbon.

-

~158 ppm: Pyridazinone carbonyl carbon (C3).

-

~145 ppm: Carbon bearing the chlorine atom (C6).

-

~135 ppm: Aromatic CH carbon (C5).

-

~130 ppm: Quaternary aromatic carbon (C4).

-

2D NMR Spectroscopy: Building the Final Structure While 1D NMR suggests the pieces, 2D NMR shows how they connect. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount here, as it reveals 2- and 3-bond correlations between protons and carbons.

Figure 2: Key HMBC correlations confirming the structure.

Interpretation of Key HMBC Correlations:

-

The ring proton (H5) will show a correlation to the carboxylic acid carbon, definitively placing the COOH group at C4.

-

H5 will also show correlations to C4, C6, and C3, locking in the position of the chloro and carbonyl groups relative to the proton.

-

The N-H proton will show correlations to C3 and C5, confirming the pyridazinone ring structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which is excellent for observing exchangeable protons like COOH and NH.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer of at least 400 MHz.

-

2D Spectra Acquisition: Perform standard gradient-selected HSQC and HMBC experiments.

-

D₂O Exchange: After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the COOH and NH signals confirms their identity as exchangeable protons.

| Technique | ¹H (ppm) | ¹³C (ppm) | Key HMBC Correlations (H → C) |

| COOH | >13.0 (br s) | ~165 | C4, C5 |

| NH | ~11.5 (br s) | - | C3, C5, C6 |

| H5 | ~8.2 (s) | ~135 | C3, C4, C6, COOH |

| C3 | - | ~158 | - |

| C4 | - | ~130 | - |

| C6 | - | ~145 | - |

X-ray Crystallography: The Unambiguous Proof

Core Objective: To provide the absolute, three-dimensional structure of the molecule in the solid state, serving as the ultimate confirmation of the spectroscopic assignments.

While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, X-ray crystallography offers irrefutable proof.[5] It resolves any ambiguity regarding tautomerism in the solid state and provides precise bond lengths and angles that can inform on aromaticity and electronic effects.

Expected Outcome: An X-ray crystal structure would provide a 3D model of the molecule, confirming:

-

The atom-to-atom connectivity proposed by NMR.

-

The specific tautomeric form present in the crystal lattice.

-

The planarity of the pyridazine ring.

-

Intermolecular interactions, such as hydrogen bonding dimers formed via the carboxylic acid groups or between the N-H and carbonyl groups.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is the most critical and often challenging step.[19] Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.

-

Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Conclusion: A Unified Structural Assignment

The structural elucidation of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a clear demonstration of the power of a multi-technique, evidence-based approach. High-resolution mass spectrometry establishes the molecular formula (C₅H₃ClN₂O₃) and confirms the presence of a single chlorine atom through its distinct isotopic signature. Infrared spectroscopy identifies the key functional groups: a carboxylic acid and a lactam-like carbonyl, providing the first strong evidence for the pyridazinone tautomer. Finally, a suite of 1D and 2D NMR experiments in DMSO-d₆ solution unambiguously maps the atomic connectivity through key HMBC correlations, confirming the structure as 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid . While X-ray crystallography provides the ultimate solid-state confirmation, the spectroscopic data presented herein builds a self-validating and irrefutable case for the assigned structure, providing researchers and drug development professionals with the foundational knowledge required for its further application.

References

-

Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University, Senior Thesis. [Link]

-

Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. [Link]

-

Gulevskaya, A.V. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

-

Fadda, A. A., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

-

Journal of Organic and Pharmaceutical Chemistry (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

-

Sadtler Research Laboratories (1966). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Cid, M., & Bravo, J. (2015). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]

-

PubChem. 6-Chloropyridazin-3-ol. [Link]

-

PubChem. 6-chloropyridazine-3-carboxylic Acid. [Link]

-

PubChem. 6-Chloropyridazine-4-carboxylic acid. [Link]

-

Crysdot LLC. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. [Link]

-

Parrish, D. A., & Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology. [Link]

-

ATB-Tjaden. 6-Chloro[3][16][17]triazolo[4,3-b]pyridazine. [Link]

-

Takhistov, V. V., & Ponomarev, D. A. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. [Link]

-

PubChemLite. 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. [Link]

-

Stratech. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, min 98%, 250 mg. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]

-

Pearson+. The molecule that gave the mass spectrum shown here contains a halogen. [Link]

-

Mount Allison University. Radicals and Mass Spectrometry (MS) Spring 2021. [Link]

-

Cenmed Enterprises. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. [Link]

Sources

- 1. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. jchps.com [jchps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. 6-CHLORO-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID(50681-26-0) 1H NMR [m.chemicalbook.com]

- 12. PubChemLite - 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (C5H3ClN2O3) [pubchemlite.lcsb.uni.lu]

- 13. 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | 50681-26-0 [sigmaaldrich.com]

- 14. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 15. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Dynamic Nature of a Privileged Scaffold

An In-Depth Technical Guide to Tautomerism in 3-Hydroxypyridazine Derivatives

The pyridazinone core is a cornerstone in medicinal chemistry, recognized as a "magic moiety" or privileged scaffold due to the broad spectrum of biological activities its derivatives possess, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] However, the true chemical nature of these molecules is often more complex than a single static structure suggests. The 3-hydroxypyridazine nucleus exists in a dynamic equilibrium between its tautomeric forms. Understanding, characterizing, and ultimately controlling this equilibrium is not merely an academic exercise; it is a critical factor in drug design and development, profoundly influencing a molecule's physicochemical properties, receptor-binding interactions, and metabolic stability.

This guide provides a comprehensive exploration of the tautomerism in 3-hydroxypyridazine derivatives. We will move beyond simple definitions to delve into the underlying principles that govern the tautomeric balance, the advanced analytical techniques required for its elucidation, and the practical implications for researchers in the pharmaceutical sciences. Our approach is grounded in field-proven insights, emphasizing the causality behind experimental choices and presenting robust, self-validating protocols.

The Core Equilibrium: Lactam-Lactim Tautomerism

The fundamental tautomerism in 3-hydroxypyridazine derivatives is the prototropic shift between the lactam and lactim forms.[5][6] This can also be described as a form of keto-enol tautomerism.[7][8][9] The equilibrium involves the migration of a proton between the nitrogen at position 2 and the exocyclic oxygen at position 3.

-

3(2H)-Pyridazinone (Lactam/Keto form): This form contains an amide group within the heterocyclic ring. It is generally the more stable and predominant tautomer, particularly in polar solvents.[7][10]

-

3-Hydroxypyridazine (Lactim/Enol form): This form contains a hydroxyl group and possesses a fully aromatic pyridazine ring.

The interplay between these two forms is a delicate balance, dictated by intramolecular and intermolecular forces.

Caption: The fundamental lactam-lactim tautomeric equilibrium in the 3-hydroxypyridazine system.

Governing Factors of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the molecule's environment and its specific chemical structure. From a drug development perspective, understanding these sensitivities allows us to predict or even engineer the predominant tautomeric form in a physiological setting.

The Decisive Role of the Solvent

Solvation effects are arguably the most significant factor in determining the lactam-lactim balance.[11][12][13] The choice of solvent can dramatically shift the equilibrium by preferentially stabilizing one tautomer over the other.

-

Polar Protic and Aprotic Solvents (e.g., Water, DMSO, Methanol): These solvents effectively stabilize the more polar lactam tautomer through hydrogen bonding and dipole-dipole interactions.[10][12] The lactam form, with its distinct amide functionality, has a larger dipole moment than the lactim form. Consequently, in aqueous solutions and other polar environments, the equilibrium overwhelmingly favors the 3(2H)-pyridazinone structure.[10]

-

Non-polar Aprotic Solvents (e.g., Cyclohexane, Chloroform, Dioxane): In these environments, the less polar, aromatic lactim tautomer is often more stable or present in significant quantities.[10][14] The absence of strong solute-solvent interactions allows intramolecular factors to have a greater influence. Studies on the analogous 2-hydroxypyridine/2-pyridone system show that in cyclohexane, both tautomers can coexist in comparable amounts.[10]

The Influence of Ring Substituents

Electronic effects exerted by substituents on the pyridazine ring can fine-tune the tautomeric equilibrium.

-

Electron-Withdrawing Groups (EWGs): EWGs can increase the acidity of the N-H proton in the lactam form, potentially shifting the equilibrium slightly toward the lactim form.

-

Electron-Donating Groups (EDGs): EDGs can increase the basicity of the ring nitrogens, which may favor protonation on the nitrogen, thus stabilizing the lactam form.

-

Substituents Capable of Intramolecular Hydrogen Bonding: A substituent at the 4-position that can form an intramolecular hydrogen bond with the hydroxyl group of the lactim form can significantly stabilize that tautomer, even in moderately polar solvents.[9]

The following table summarizes the expected qualitative effect of solvent polarity on the tautomeric ratio.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |

| Water | 80.1 | Lactam | High polarity and hydrogen bonding capacity strongly stabilize the polar amide group.[10] |

| DMSO | 46.7 | Lactam | High polarity and hydrogen bond accepting ability favor the lactam form.[15] |

| Methanol | 32.7 | Lactam | Polar protic solvent that stabilizes the lactam tautomer. |

| Chloroform | 4.8 | Mixed/Lactim | Lower polarity reduces the stabilization of the lactam form.[16] |

| Dioxane | 2.2 | Lactim | Non-polar environment favors the less polar, aromatic lactim tautomer.[17][18] |

| Gas Phase | 1.0 | Lactim | Intrinsic stability favors the aromatic lactim form in the absence of solvent.[10] |

Analytical Characterization: A Multi-Pronged Approach

Caption: A logical workflow for the comprehensive analysis of tautomerism in heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive tool for identifying and quantifying tautomers in solution.[12] The distinct chemical environments of the nuclei in the lactam and lactim forms give rise to separate, identifiable signals.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 3-hydroxypyridazine derivative.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Causality: DMSO-d₆ is an excellent starting point as its polarity is sufficient to dissolve a wide range of derivatives, and it often allows for the observation of both tautomers if the equilibrium is not completely one-sided.[15]

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Pay close attention to broad signals in the 10-14 ppm region, which are characteristic of amide (N-H) or acidic hydroxyl (O-H) protons.

-

The chemical shifts of the ring protons will also differ between tautomers. The aromatic lactim form will typically show signals in a different region compared to the non-aromatic (or less aromatic) lactam ring.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key Diagnostic Signal: The most telling signal is that of C3. In the lactam form, this carbon is a carbonyl (C=O) and will appear significantly downfield, typically in the range of 160-170 ppm .[19] In the lactim form, this carbon is bonded to a hydroxyl group (C-OH) and will appear further upfield, often in the 150-160 ppm range.

-

-

Self-Validation via Deuterium Exchange:

-

After acquiring initial spectra, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum.

-

Trustworthiness: The N-H proton of the lactam and the O-H proton of the lactim are "exchangeable." They will be replaced by deuterium, causing their signals to disappear from the ¹H spectrum.[15] This is an unambiguous confirmation of the identity of these signals and the presence of prototropic tautomerism.

-

-

Quantification:

-

Integrate the area of well-resolved, non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

-

The tautomeric ratio (KT = [Lactim]/[Lactam]) can be calculated directly from the ratio of these integrals.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for studying tautomeric equilibria, particularly how they are affected by solvent changes.[20][21] The two tautomers have different chromophores and thus absorb light at different wavelengths.

-

Lactam (Keto) Form: Possesses a conjugated amide system.

-

Lactim (Enol) Form: Possesses a substituted aromatic pyridine chromophore.

The equilibrium shift can be monitored by observing the changes in the absorption spectrum in solvents of varying polarity. This phenomenon is known as solvatochromism.[12][22]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile or methanol.

-

Solvent Series: Prepare a series of volumetric flasks containing a range of solvents with varying polarities (e.g., hexane, dioxane, chloroform, acetonitrile, methanol, water).

-

Sample Preparation: Add a small, identical aliquot of the stock solution to each volumetric flask and dilute to the mark. The final concentration should be low enough to give a maximum absorbance in the range of 0.5-1.5 AU.

-

Spectral Acquisition: Record the UV-Vis spectrum (typically from 200-400 nm) for each solution against a pure solvent blank.

-

Data Analysis:

-

Identify the λmax for the absorption bands in each solvent.

-

A shift in λmax and/or a change in the relative intensities of different absorption bands as a function of solvent polarity is direct evidence of a shift in the tautomeric equilibrium.[22][23] For instance, an increase in the intensity of the band corresponding to the lactam form is expected as solvent polarity increases.[17]

-

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. They can predict the relative stabilities of tautomers and help in assigning spectroscopic signals.

-

Structure Optimization: Build the 3D structures of both the lactam and lactim tautomers. Perform geometry optimization in the gas phase and in various solvent environments using a Polarizable Continuum Model (PCM).[13][24]

-

Energy Calculation: Calculate the single-point energies (electronic energy and Gibbs free energy) for the optimized structures of each tautomer in each medium. The difference in Gibbs free energy (ΔG) directly relates to the equilibrium constant (KT).

-

Spectra Prediction: Calculate the theoretical NMR chemical shifts and UV-Vis excitation energies.

-

Expertise: Comparing calculated NMR shifts (using the GIAO method) with experimental values can provide definitive assignment of signals to specific tautomers.[25] Similarly, comparing calculated UV-Vis spectra with experimental results helps assign absorption bands.

-

Significance in Drug Discovery and Development

The tautomeric state of a 3-hydroxypyridazine derivative is not a trivial detail; it has profound consequences for its drug-like properties.[26]

-

Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities (donor/acceptor patterns), and electrostatic profiles. One tautomer may fit perfectly into a receptor's active site while the other does not. The lactam's N-H can act as a hydrogen bond donor, whereas the lactim's ring nitrogen is an acceptor.

-

Pharmacokinetics (ADME):

-

Solubility: The more polar lactam tautomer will generally exhibit higher aqueous solubility.

-

Membrane Permeability: The less polar lactim tautomer may be better able to cross biological membranes.

-

Metabolism: The metabolic fate of the two tautomers can be different. The hydroxyl group of the lactim form, for instance, is a potential site for glucuronidation.

-

-

Intellectual Property: Different tautomers can, in some jurisdictions, be considered distinct chemical entities, which has significant implications for patent claims.

By understanding the principles laid out in this guide, researchers can rationally design 3-hydroxypyridazine derivatives where the tautomeric equilibrium is biased toward the form with the most desirable biological and pharmacokinetic profile.

References

- Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.).

- A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. (2015). Mini Reviews in Medicinal Chemistry, 14(13), 1093-1103.

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Semantic Scholar.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.

- Keto-enol tautomerism of pyridazinones. (n.d.). ResearchGate.

- Rimaz, M., Pesyan, N. N., & Khalafy, J. (2010). Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms. Magnetic Resonance in Chemistry, 48(4), 276-285.

- Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Keto-enol tautomerism of pyridazine-3(2H)one. (n.d.). ResearchGate.

- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. (n.d.). RSC Publishing.

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.

- Yan, W., Xue, Y., Zhu, H., Zeng, J., & Xie, D. (2004). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-1839.

- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. (n.d.). Sultan Qaboos University House of Expertise.

- Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (n.d.). Structural Chemistry.

- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). The Journal of Organic Chemistry.

- Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. (n.d.). Magnetic Resonance in Chemistry.

- Scheme 1 Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate.

- An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Lactam-lactim tautomerism: Significance and symbolism. (2024).

- Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. (n.d.). Ivan Huc.

- Tautomerism and UV & Visible Spectroscopy (30 DEC, 2021). (2021). YouTube.

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media.

- Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (n.d.). AWS.

- Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers.

- What is the Difference Between Lactam and Lactim. (2022).

- Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). NIH.

- A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. (n.d.).

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 4. sarpublication.com [sarpublication.com]

- 5. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 6. differencebetween.com [differencebetween.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]

- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 15. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 17. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. squ.elsevierpure.com [squ.elsevierpure.com]

- 19. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 21. youtube.com [youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 26. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

An In-depth Technical Guide to the Stability of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid under Acidic Conditions

Abstract

This technical guide provides a comprehensive analysis of the stability of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid in acidic environments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intrinsic chemical properties of the molecule, potential degradation pathways under acidic stress, and robust experimental protocols for stability assessment. By integrating mechanistic insights with actionable methodologies, this guide serves as an essential resource for predicting and evaluating the chemical resilience of this important heterocyclic compound.

Introduction: The Significance of Pyridazine Scaffolds in Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1][2] Its inherent polarity, capacity for hydrogen bonding, and ability to modulate pharmacokinetic properties make it a desirable component in the design of novel therapeutics.[1][3] 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, with its multiple functional groups, represents a versatile building block for the synthesis of a wide array of biologically active molecules. However, the successful development of any drug candidate hinges on its stability. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[4][5] This guide focuses specifically on the stability of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid under acidic conditions, a common stressor encountered during formulation and in physiological environments.

Physicochemical Properties and Predicted Reactivity

Understanding the inherent properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is fundamental to predicting its behavior under acidic stress.

Table 1: Physicochemical Properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O₃ | [6] |

| Molecular Weight | 174.54 g/mol | [6] |

| pKa (predicted) | Carboxylic acid: ~3-4, Hydroxypyridazine: ~8-9 | General chemical principles |

| Appearance | Solid |

The pyridazine ring is characterized by its weak basicity due to the presence of two adjacent nitrogen atoms, which are electron-withdrawing.[1][7] This makes the ring system generally resistant to electrophilic attack unless strongly activating groups are present.[7] The key functional groups that will dictate the stability of this molecule in acidic media are the chloro, hydroxyl, and carboxylic acid substituents.

Potential Degradation Pathways under Acidic Conditions

Forced degradation studies aim to accelerate the decomposition of a drug substance to identify likely degradation products and establish degradation pathways.[4] Based on the structure of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, two primary degradation pathways are anticipated under acidic conditions: hydrolysis of the chloro substituent and decarboxylation of the carboxylic acid.

Acid-Catalyzed Hydrolysis of the Chloro Substituent

The carbon-chlorine bond on the pyridazine ring is susceptible to nucleophilic attack, particularly under forcing conditions such as elevated temperatures and strong acid. While chloropyridazines are generally more resistant to hydrolysis than their pyridine counterparts, the reaction can be facilitated by protonation of the ring nitrogens, which increases the electrophilicity of the carbon atom attached to the chlorine.

The proposed mechanism for acid-catalyzed hydrolysis involves the initial protonation of a ring nitrogen atom. This is followed by the nucleophilic attack of a water molecule at the carbon bearing the chlorine atom. Subsequent loss of a proton and elimination of a chloride ion yields the corresponding hydroxylated pyridazine derivative.

Decarboxylation of the Carboxylic Acid

Pyridinecarboxylic acids, and by extension pyridazine carboxylic acids, can undergo decarboxylation, particularly when heated in acidic solutions.[8][9] The ease of decarboxylation is influenced by the position of the carboxylic acid group and the presence of other substituents. For 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, the electron-withdrawing nature of the pyridazine ring and the adjacent chloro and hydroxyl groups may influence the stability of the carbanionic intermediate formed upon loss of carbon dioxide.

The reaction likely proceeds through the protonated form of the carboxylic acid, leading to the elimination of CO₂ and the formation of a protonated pyridazine intermediate, which is then deprotonated to yield the decarboxylated product.

Experimental Design for Acidic Forced Degradation Studies

A well-designed forced degradation study should aim for a target degradation of 5-20% of the active ingredient to ensure that the degradation products are detectable without being secondary products of over-stressing.[10][11]

Materials and Reagents

-

6-Chloro-3-hydroxypyridazine-4-carboxylic acid (analytical standard)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sulfuric acid (H₂SO₄), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (for mobile phase)

-

Water (HPLC grade)

Step-by-Step Experimental Protocol

-

Sample Preparation: Prepare a stock solution of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[10]

-

Stress Conditions:

-

Transfer aliquots of the stock solution into separate reaction vials.

-

Add an equal volume of the acidic stressor (0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, or 1 M H₂SO₄).

-

Incubate the vials at room temperature and at an elevated temperature (e.g., 60°C).[10]

-

A control sample with the drug substance in the solvent without acid should be run in parallel.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Neutralization: Immediately before analysis, neutralize the samples by adding an equimolar amount of a suitable base (e.g., NaOH) to stop the degradation reaction.[12]

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

Figure 1: Experimental workflow for the acidic forced degradation study.

Development of a Stability-Indicating HPLC Method

A crucial aspect of a forced degradation study is the use of an analytical method that can separate the parent compound from its degradation products.[11][13] A reverse-phase HPLC method with UV detection is generally suitable for this purpose.

Table 2: Suggested HPLC Method Parameters

| Parameter | Condition |

| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high percentage of A, and gradually increase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis scan of the parent compound |

| Injection Volume | 10 µL |

Data Interpretation and Reporting

The data obtained from the HPLC analysis should be used to calculate the percentage of degradation of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid at each time point and under each stress condition. The chromatograms should be carefully examined for the appearance of new peaks, which would indicate the formation of degradation products.

Table 3: Example Data Reporting Table

| Condition | Time (hours) | Parent Peak Area | % Degradation | Degradation Product 1 Peak Area | Degradation Product 2 Peak Area |

| 0.1 M HCl, RT | 0 | 0 | |||

| 24 | |||||

| 48 | |||||

| 1 M HCl, 60°C | 0 | 0 | |||

| 8 | |||||

| 24 |

The structure of significant degradation products should be elucidated using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Figure 2: Proposed degradation pathways of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid under acidic conditions.

Conclusion

This technical guide provides a comprehensive framework for assessing the stability of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid under acidic conditions. By understanding the potential degradation pathways and employing a robust experimental design, researchers can gain critical insights into the chemical resilience of this molecule. The information generated from these studies is invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of drug products derived from this versatile pyridazine building block.

References

- Alsante, K. M., et al. (2014).

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003).

- ICH, Q1B Photostability Testing of New Drug Substances and Products (1996).

- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

- Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Pharmaceutical Technology, 24(12), 44-52.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.

- Dunn, G. E., & Lee, H. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 49(1), 1032-1037.

- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- Leanza, W. J., Becker, H. J., & Rogers, E. F. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society, 75(16), 4086-4087.

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1124.

- Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic tautomerism of heteroaromatic compounds: II. 3-Hydroxypyridine and related compounds. Journal of the Chemical Society (Resumed), 43-47.

-

PubChem. (n.d.). 6-chloropyridazine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. blumberginstitute.org [blumberginstitute.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. cenmed.com [cenmed.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Thermal Decomposition of Pyridazine Carboxylic Acids for Pharmaceutical and Chemical Synthesis Applications

Introduction

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and potential to mitigate interactions with metabolic enzymes like cytochrome P450—render it an attractive scaffold in drug design.[1] Pyridazine derivatives are integral to a range of therapeutic agents, from cardiovascular drugs to oncology and neuroprotective agents.[3][4][5]

Within this chemical class, pyridazine carboxylic acids are of paramount importance, serving as both versatile synthetic intermediates and bioactive molecules themselves.[6][7] Understanding the thermal stability and decomposition pathways of these compounds is not merely an academic exercise. For drug development professionals, it is a critical component of risk assessment, informing process safety, formulation strategies, and shelf-life determination.[8] For synthetic chemists, thermal decomposition, specifically decarboxylation, can be a deliberate and powerful step in a synthetic route to access novel pyridazine structures.[9][10]

This guide provides a comprehensive exploration of the thermal decomposition of pyridazine carboxylic acids. It moves from the fundamental chemical principles governing decarboxylation to the advanced analytical techniques used for characterization, complete with detailed experimental protocols and data interpretation strategies. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently navigate the thermal behavior of this vital class of molecules.

Part 1: Fundamental Principles of Thermal Decarboxylation

The primary thermal decomposition route for most aromatic and heteroaromatic carboxylic acids is decarboxylation—the elimination of a molecule of carbon dioxide (CO₂).[11][12] The facility of this reaction is intrinsically linked to the stability of the anionic or radical intermediate formed upon the loss of the carboxyl group.[13]

In the context of pyridazine carboxylic acids, the electron-deficient nature of the diazine ring plays a crucial role. The two adjacent, electronegative nitrogen atoms withdraw electron density from the aromatic system, which can stabilize a negative charge on the ring. This electronic effect is a key determinant of the decarboxylation temperature. The general mechanism often proceeds through the protonation of a ring nitrogen, followed by the formation of a zwitterionic intermediate that facilitates the expulsion of CO₂.

The position of the carboxylic acid substituent is also critical. For instance, pyridazine-4-carboxylic acid may exhibit different thermal stability compared to pyridazine-3-carboxylic acid due to the varied ability of the ring positions to stabilize the reaction intermediate.[9][10] Dicarboxylic acids can undergo sequential decarboxylation steps, often at distinct temperatures.[10]

Caption: A simplified diagram of the thermal decarboxylation pathway.

Part 2: Characterization Techniques for Thermal Decomposition Studies

A robust investigation of thermal decomposition requires specialized analytical instrumentation capable of measuring changes in mass and energy as a function of temperature. Coupling these techniques with methods that identify evolved gases provides a complete picture of the decomposition process.[8][14]

| Technique | Abbreviation | Measured Property | Application in Pyridazine Carboxylic Acid Analysis |

| Thermogravimetric Analysis | TGA / TG | Change in mass vs. temperature | Determines onset decomposition temperature, mass loss percentage (e.g., confirming loss of CO₂), and residual mass.[14] |

| Differential Scanning Calorimetry | DSC | Heat flow into or out of a sample vs. temperature | Measures melting point, enthalpy of fusion, and enthalpy of decomposition.[8] |

| Coupled TG-Mass Spectrometry | TG-MS | Mass change and m/z of evolved gases vs. temperature | Directly identifies volatile decomposition products (e.g., CO₂ at m/z 44) and correlates them with specific mass loss events.[14] |